N,N'-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide
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Overview
Description
N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide is a chemical compound that belongs to the class of formimidamides It features a unique structure with a formimidamide group attached to a 3-methylisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide typically involves the reaction of 3-methylisoxazole with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
Industrial production of N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formamide, while reduction could produce N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)methanamine.
Scientific Research Applications
N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
- N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)oxalamide
Uniqueness
N,N’-Dimethyl-N-(3-methylisoxazol-5-yl)formimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N'-dimethyl-N-(3-methyl-1,2-oxazol-5-yl)methanimidamide |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(11-9-6)10(3)5-8-2/h4-5H,1-3H3 |
InChI Key |
MUMWFHKOGPRWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)N(C)C=NC |
Origin of Product |
United States |
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